Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate
Overview
Description
Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate is a complex organic compound with the molecular formula C8H6BrClFNO2. This compound is notable for its unique combination of halogen atoms (bromine, chlorine, and fluorine) and an amino group attached to a benzoate ester. It is used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the benzene ring.
Amination: Introduction of the amino group.
Esterification: Formation of the benzoate ester.
The specific reagents and conditions used in these steps can vary. For example, halogenation might involve the use of halogenating agents like bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled conditions . Amination can be achieved using ammonia (NH3) or amines in the presence of catalysts . Esterification typically involves the reaction of the carboxylic acid with methanol (CH3OH) in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are commonly used to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can produce nitrobenzoates or aminobenzoates .
Scientific Research Applications
Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and amino group play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate can be compared with other halogenated benzoates, such as:
These compounds share similar structural features but differ in the position of the amino group and the specific halogen atoms. The unique combination of substituents in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO2/c1-14-8(13)5-4(12)2-3(9)6(10)7(5)11/h2H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHBKKHCRUYAAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1N)Br)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179830 | |
Record name | Benzoic acid, 6-amino-4-bromo-3-chloro-2-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801179830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698028-24-8 | |
Record name | Benzoic acid, 6-amino-4-bromo-3-chloro-2-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1698028-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 6-amino-4-bromo-3-chloro-2-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801179830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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